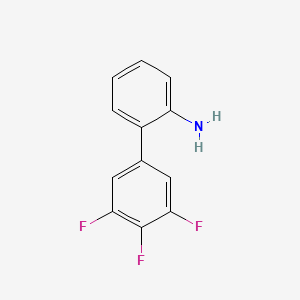
2-(3,4,5-Trifluorophenyl)aniline
Cat. No. B1419060
Key on ui cas rn:
915416-45-4
M. Wt: 223.19 g/mol
InChI Key: FTIKVBVUYPQUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08101780B2
Procedure details


9.55 kg 3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl-amine (I) were dissolved in 51.4 kg and 6 kg pyridine were added. The mixture was stirred at 45° C. and 8.3 kg 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (II) were dosed during one hour. Due to the exothermic nature of the reaction, the temperature raised to 55° C. Post-reaction by stirring for 1 hour at 55° C. followed. Three extractions at 85° C. with 16 liter hydrochloric acid (5%), 14 liter sodium hydrogen carbonate (8%), and 14 liter deionized water followed. The resulting clear solution in toluene was cooled from 85° C. with a rate of 10° C. per hour to 0° C. Around 75° C., the first turbidity was observed, and at 75° C. and 73° C., respectively, the batch was seeded with 10 g 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide (III) each (>98% form B). The resulting slurry was filtered at 0° C. over a process filter and the filter cake was washed with 10 kg toluene at 0° C. After drying in the drying cabinet at 80° C. and 20 mbar for 12 hours, 13.5 kg 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide (III) of >99.5% purity (GC, HPLC, NMR) was isolated. Using powder diffractometry (PXRD) and Fourier-Transform solid state infrared spectrometry (FT-IR) it was proven that the material consists to >98% of form B.


Quantity
8.3 kg
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[NH2:16])[CH:5]=[C:6]([F:9])[C:7]=1[F:8].[F:17][CH:18]([F:28])[C:19]1[C:23]([C:24](Cl)=[O:25])=[CH:22][N:21]([CH3:27])[N:20]=1>N1C=CC=CC=1>[F:28][CH:18]([F:17])[C:19]1[C:23]([C:24]([NH:16][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:4]2[CH:3]=[C:2]([F:1])[C:7]([F:8])=[C:6]([F:9])[CH:5]=2)=[O:25])=[CH:22][N:21]([CH3:27])[N:20]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.55 kg
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C(C1F)F)C1=C(C=CC=C1)N
|
|
Name
|
|
|
Quantity
|
6 kg
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
8.3 kg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=NN(C=C1C(=O)Cl)C)F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 45° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Due to the exothermic nature of the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature raised to 55° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Post-reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring for 1 hour at 55° C.
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Three extractions at 85° C. with 16 liter hydrochloric acid (5%), 14 liter sodium hydrogen carbonate (8%), and 14 liter
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting clear solution in toluene was cooled from 85° C. with a rate of 10° C. per hour to 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Around 75° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 75° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
73° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting slurry was filtered at 0° C. over a process
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with 10 kg toluene at 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying in the drying cabinet at 80° C.
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=NN(C=C1C(=O)NC1=C(C=CC=C1)C1=CC(=C(C(=C1)F)F)F)C)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.5 kg | |
| YIELD: CALCULATEDPERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
